molecular formula C29H46O6 B075793 Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- CAS No. 1181-65-3

Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)-

Cat. No. B075793
CAS RN: 1181-65-3
M. Wt: 490.7 g/mol
InChI Key: WNTBZUNELXADHT-CTNWHNCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)-, also known as methyl lithocholate, is a bile acid derivative that has been found to have various biological activities. This compound has been studied for its potential use in treating various diseases, including cancer and metabolic disorders.

Mechanism Of Action

The mechanism of action of cholan-24-oic acid, 3,6-bis(acetyloxy)-, Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- ester, is not fully understood. However, it has been suggested that it may act by inhibiting the NF-κB pathway, which is involved in inflammation and cancer. It may also activate the AMPK pathway, which is involved in energy metabolism and may be beneficial in treating metabolic disorders.

Biochemical And Physiological Effects

Cholan-24-oic acid, 3,6-bis(acetyloxy)-, Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- ester, has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose and lipid metabolism. It has also been found to have hepatoprotective effects, which may make it useful in treating liver diseases.

Advantages And Limitations For Lab Experiments

One advantage of using cholan-24-oic acid, 3,6-bis(acetyloxy)-, Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- ester, in lab experiments is that it is relatively easy to synthesize and purify. It also has a low toxicity profile, which makes it safe to use in cell culture and animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on cholan-24-oic acid, 3,6-bis(acetyloxy)-, Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- ester. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, it may be useful to study its effects in combination with other drugs or natural compounds to enhance its therapeutic potential.
Conclusion:
Cholan-24-oic acid, 3,6-bis(acetyloxy)-, Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- ester, is a bile acid derivative that has been studied for its potential use in treating various diseases. It has been found to have anticancer, anti-inflammatory, and hepatoprotective effects, among others. While its mechanism of action is not fully understood, it has shown promise in preclinical studies. Further research is needed to fully understand its effects and potential therapeutic applications.

Synthesis Methods

Cholan-24-oic acid, 3,6-bis(acetyloxy)-, Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- ester, can be synthesized by the esterification of lithocholic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified by column chromatography. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.

Scientific Research Applications

Cholan-24-oic acid, 3,6-bis(acetyloxy)-, Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)- ester, has been studied for its potential use in treating various diseases. It has been found to have anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in treating metabolic disorders such as diabetes and obesity.

properties

CAS RN

1181-65-3

Product Name

Cholan-24-oic acid, 3,6-bis(acetyloxy)-, methyl ester, (3alpha,5beta,6alpha)-

Molecular Formula

C29H46O6

Molecular Weight

490.7 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C29H46O6/c1-17(7-10-27(32)33-6)22-8-9-23-21-16-26(35-19(3)31)25-15-20(34-18(2)30)11-13-29(25,5)24(21)12-14-28(22,23)4/h17,20-26H,7-16H2,1-6H3/t17-,20-,21+,22-,23+,24+,25+,26+,28-,29-/m1/s1

InChI Key

WNTBZUNELXADHT-CTNWHNCBSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

synonyms

3α,6α-Diacetoxy-5β-cholane-24-oic acid methyl ester

Origin of Product

United States

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